2-Bromonaphthalene

Description

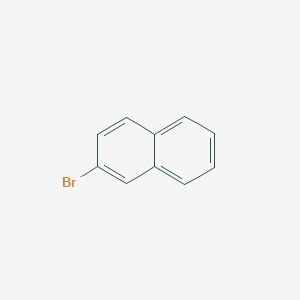

Structure

3D Structure

Properties

IUPAC Name |

2-bromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSMUYYLXZULMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060378 | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00347 [mmHg] | |

| Record name | 2-Bromonaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

580-13-2 | |

| Record name | 2-Bromonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYU33I753N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromonaphthalene CAS 580-13-2 properties

An In-depth Technical Guide to 2-Bromonaphthalene: Synthesis, Reactions, and Applications

Introduction

This compound (CAS 580-13-2) is a halogenated aromatic hydrocarbon that serves as a cornerstone intermediate in the field of organic synthesis.[1] Its structure, featuring a bromine atom at the C2 position of the naphthalene core, provides a versatile handle for a multitude of chemical transformations. This strategic placement makes it an indispensable building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, dyes, and advanced materials such as organic light-emitting diodes (OLEDs).[2][3] This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its most critical applications in modern chemistry, particularly in the context of drug discovery and development.

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are established through its distinct physical properties and spectroscopic signatures. It typically appears as a white to pale yellow crystalline solid at room temperature.[4][5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 580-13-2 | [7] |

| Molecular Formula | C₁₀H₇Br | [5][7] |

| Molecular Weight | 207.07 g/mol | [5][8] |

| Appearance | White to pale yellow crystalline powder/solid | [4][7] |

| Melting Point | 52-55 °C | [7] |

| Boiling Point | 281-282 °C | [4] |

| Density | ~1.605 g/cm³ | [4][7] |

| Solubility | Insoluble in water; soluble in methanol, ether, benzene.[6][7] | [6][7] |

| Flash Point | 113 °C | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Data | Source(s) |

| ¹H NMR (CDCl₃) | δ ~7.99 (s, 1H), 7.78 (d, 1H), 7.72 (d, 1H), 7.68 (d, 1H), 7.53-7.46 (m, 3H) | [9] |

| Mass Spec (EI) | m/z peaks at 208, 206 (M+, Br isotopes), 127 (M-Br) | [5][8] |

| IR Spectroscopy | Key peaks associated with aromatic C-H and C=C stretching, and C-Br bond. | [5][10] |

Synthesis of this compound

The preparation of high-purity this compound is critical for its successful use in subsequent reactions. While several methods exist, including the Sandmeyer reaction of 2-naphthylamine, a robust and scalable laboratory procedure involves the bromination of β-naphthol.[11][12][13]

Synthesis from β-Naphthol via Triphenylphosphine Dibromide

This method, detailed in Organic Syntheses, is a reliable alternative to traditional Sandmeyer reactions.[11] The causality behind this choice lies in its generality and the formation of stable intermediates. The reaction proceeds by first forming a triphenylphosphine-bromine complex, which then acts as the brominating agent for the hydroxyl group of β-naphthol. A subsequent high-temperature rearrangement and elimination yield the desired product.

Caption: Workflow for the synthesis of this compound from β-Naphthol.

Experimental Protocol: Synthesis from β-Naphthol[14]

-

Apparatus Setup: Equip a 500 mL three-necked, round-bottomed flask with a mechanical stirrer, a pressure-compensating dropping funnel, and a reflux condenser protected by a drying tube.

-

Complex Formation: Charge the flask with triphenylphosphine (144 g, 0.55 mole) and acetonitrile (125 mL). Cool the stirred solution in an ice bath. Add bromine (88 g, 0.55 mole) dropwise over 20-30 minutes, ensuring the internal temperature remains below 40°C.

-

Reaction with Naphthol: Once the bromine addition is complete, remove the ice bath. Add a solution of β-naphthol (72 g, 0.50 mole) in acetonitrile (100 mL) in one portion. Heat the reaction mixture to 60-70°C for at least 30 minutes.

-

Solvent Removal: Reconfigure the apparatus for simple distillation. Under aspirator pressure, distill the acetonitrile until the oil bath temperature reaches 110°C.

-

Thermolysis: Replace the condenser with a wide-bore glass tube leading to a water trap. Replace the oil bath with a Wood's metal bath. Raise the bath temperature to 200-220°C until all solids have melted. Increase the temperature to 340°C and maintain it until the evolution of hydrogen bromide gas ceases (approx. 20-30 minutes).

-

Workup and Purification: Cool the reaction mixture to ~100°C and pour it into a beaker to cool to room temperature. Add pentane (300 mL) and break up the resulting solid. Filter the solid by suction and wash it thoroughly with two 300 mL portions of pentane.

-

Isolation: Combine the pentane filtrates, wash with 20% sodium hydroxide, and dry over anhydrous magnesium sulfate. Pass the pentane extract through an alumina column. Evaporation of the pentane under reduced pressure yields this compound as a white solid.

Key Reactions and Applications in Drug Development

This compound's utility stems from the reactivity of its carbon-bromine bond, which is an excellent substrate for forming new carbon-carbon, carbon-nitrogen, and carbon-metal bonds.

Caption: Synthetic utility of this compound as a precursor.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons. For this compound, this reaction is frequently used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and electronic materials.[14] The choice of a palladium catalyst and a suitable base is critical for achieving high yields.[15][16] The reaction is valued for its functional group tolerance and generally mild conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reactant Preparation: In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd/C, 1-2 mol%).

-

Reaction Medium: Add a solution of a base (e.g., K₂CO₃ or Na₂CO₃, 3.0 mmol) in water (3-5 mL).

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

-

Workup: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds is paramount in drug development, as the amine functional group is ubiquitous in active pharmaceutical ingredients. The Buchwald-Hartwig amination provides a powerful palladium-catalyzed method to couple amines with aryl halides like this compound.[17][18] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[19][20] The choice of ligand is crucial and is often tailored to the specific amine and aryl halide partners.[21]

-

Inert Atmosphere: Charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 mmol).

-

Reactant Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add this compound (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous solvent (e.g., toluene or dioxane, 2 mL).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 80-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired N-arylnaphthalene derivative.

Organometallic Intermediate Formation

This compound is a valuable precursor for preparing organometallic reagents, which are potent nucleophiles for C-C bond formation.

-

Grignard Reagent: Reaction with magnesium metal yields 2-naphthylmagnesium bromide. This can be used in various reactions, such as carboxylation with CO₂ to form 2-naphthoic acid.[22]

-

Organolithium Reagent: Bromine-lithium exchange, typically using n-butyllithium at low temperatures, rapidly forms 2-naphthyllithium.[23][24] This reagent is highly reactive and can be quenched with a wide range of electrophiles.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound is classified as harmful if swallowed and causes serious eye irritation.[5][25]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[7][26] Work should be conducted in a well-ventilated fume hood.[27]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Prevent dust formation and inhalation. Wash hands thoroughly after handling.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[7]

-

Skin: Wash off with soap and plenty of water.[7]

-

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[7][25]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

Conclusion

This compound is far more than a simple chemical; it is a versatile and powerful tool in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an invaluable precursor for drug discovery and materials science. A thorough understanding of its properties, reaction mechanisms, and safe handling procedures enables researchers to leverage this key building block to its full potential, accelerating the development of novel molecules that can address critical challenges in medicine and technology.

References

- Organic Syntheses Procedure. (n.d.). This compound. Organic Syntheses.

- Chemcas. (n.d.). This compound(580-13-2)MSDS Melting Point Boiling Density Storage Transport.

- TradeIndia. (n.d.).

- Fisher Scientific. (2025).

- Newman, M. S., & Wise, P. H. (1941). The Preparation of this compound. Journal of the American Chemical Society.

- ECHEMI. (n.d.).

- chemBlink. (n.d.).

- AK Scientific, Inc. (n.d.).

- Sigma-Aldrich. (n.d.). This compound 97%.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(Aminomethyl)-7-bromonaphthalene.

- PubChem. (2025). This compound.

- Tokyo Chemical Industry. (n.d.).

- Google Patents. (n.d.). CN104193566A - Novel method for synthesizing this compound compound.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 2-bromo- (CAS 580-13-2).

- BenchChem. (n.d.). This compound-1-carboxylic acid | 17542-05-1.

- Guidechem. (n.d.). This compound 580-13-2 wiki.

- Liu, S. Y., et al. (2014).

- ChemicalBook. (2014). This compound synthesis.

- Industry Today. (2026). Mastering Organic Synthesis with this compound: A Buyer's Guide.

- Ossila. (n.d.). This compound | CAS Number 580-13-2.

- Google Patents. (n.d.). CA2020364A1 - Process for the preparation of 2-chloro- or this compound.

- CymitQuimica. (n.d.). CAS 580-13-2: this compound.

- ResearchGate. (n.d.). Suzuki coupling of aryl halides, 2-iodothiophene and this compound....

- Wikipedia. (n.d.).

- ChemBK. (2024). This compound.

- ChemicalBook. (n.d.). This compound(580-13-2) 1H NMR.

- Smith, K., et al. (2004). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University.

- NIST. (n.d.). Naphthalene, 2-bromo-. NIST Chemistry WebBook.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Chemistry LibreTexts. (2023).

- Figshare. (2021). Lithiation of 2,4,5,7-Tetrabromo-1,8-bis(dimethylamino)naphthalene.

- NIST. (n.d.). Naphthalene, 2-bromo- IR Spectrum. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum.

- Campaigne, E., & Foye, W. O. (n.d.). The preparation of "2-bromo-naphthalene".

- ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Heterocycles. (n.d.). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.

- Wikipedia. (n.d.). Suzuki reaction.

- The Organic Chemistry Tutor. (2021). Suzuki reaction example. YouTube.

- Insights in Advanced Organic Chemistry. (2024).

- ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes.

Sources

- 1. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 2. sonalplasrubind.com [sonalplasrubind.com]

- 3. nbinno.com [nbinno.com]

- 4. aksci.com [aksci.com]

- 5. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound(580-13-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. Naphthalene, 2-bromo- [webbook.nist.gov]

- 9. This compound(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 10. Naphthalene, 2-bromo- [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 24. youtube.com [youtube.com]

- 25. echemi.com [echemi.com]

- 26. fishersci.com [fishersci.com]

- 27. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromonaphthalene

This guide provides a comprehensive overview of the core physicochemical properties of 2-bromonaphthalene, tailored for researchers, scientists, and professionals in drug development. Beyond a simple recitation of data, this document delves into the practical implications of these properties, offering insights into experimental design, synthetic strategy, and analytical characterization.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a wide array of chemical syntheses.[1][2][3] Its naphthalene backbone, combined with the reactivity imparted by the bromine substituent, makes it a versatile building block for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe utilization in both academic research and industrial applications. This guide aims to provide that foundational knowledge, bridging the gap between raw data and practical laboratory application.

Molecular and Structural Properties

The identity and behavior of this compound are fundamentally dictated by its molecular structure.

Molecular Formula: C₁₀H₇Br[4][5][6][7][8]

Molecular Weight: 207.07 g/mol [4][5][7]

The structure consists of a naphthalene bicyclic aromatic ring system with a bromine atom substituted at the C-2 position. This substitution pattern influences the electronic distribution and steric environment of the molecule, which in turn governs its reactivity and physical properties.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties of this compound are summarized in the table below. It is important to note that slight variations in reported values can exist due to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Appearance | White to pale yellow or orange-brown crystalline solid/powder.[3][4] | [3][4] |

| Melting Point | 52-58 °C | [2][9][10][11][12] |

| Boiling Point | 281-282 °C | [2][9][10][11][12] |

| Density | ~1.6 g/cm³ | [2][9][10][11] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, ethanol, ether, benzene, and chloroform.[3][10][13] | [3][10][13] |

| Vapor Pressure | 0.00347 - 0.00565 mmHg at 25°C | [2][4] |

| Refractive Index | ~1.653 - 1.663 | [2][13] |

| Flash Point | >110 °C (>230 °F) | [10][11][13] |

In-Depth Analysis of Physicochemical Properties

Physical State and Appearance

At ambient temperature, this compound is a solid, a characteristic that simplifies its handling and storage compared to liquid reagents.[3][4] Its color can range from white to yellowish, and any significant deviation may indicate the presence of impurities, necessitating purification, typically by recrystallization.

Melting and Boiling Points

The relatively high melting and boiling points are consistent with its rigid, planar aromatic structure, which allows for efficient crystal packing and strong intermolecular van der Waals forces. The boiling point well above 200°C indicates low volatility under standard laboratory conditions, which is a key consideration for reaction setup and purification by distillation.

Solubility Profile: A Guide to Solvent Selection

The nonpolar nature of the naphthalene core dictates its poor solubility in water and excellent solubility in a range of organic solvents.[3][10][13] This property is fundamental when selecting appropriate solvent systems for reactions and purification. For instance, its solubility in ethers like THF or dioxane is relevant for Grignard reagent formation, while its solubility in alcohols is useful for recrystallization.

Density

With a density significantly greater than water, this compound will form the lower layer in biphasic aqueous workups, a practical detail for extraction procedures.

Spectroscopic Characterization: The Fingerprint of this compound

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C stretching in the 1600-1450 cm⁻¹ region, and C-Br stretching at lower wavenumbers.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.2-8.0 ppm) corresponding to the seven non-equivalent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, with the carbon attached to the bromine atom being significantly shifted.[4]

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of roughly equal intensity, separated by 2 m/z units, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br).[14]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay between the aromatic naphthalene ring and the C-Br bond.

Electrophilic Aromatic Substitution

The naphthalene ring can undergo further electrophilic substitution. The directing effects of the existing bromine atom and the fused ring system will influence the position of the incoming electrophile.

Nucleophilic Aromatic Substitution

While generally unreactive towards nucleophiles, substitution can be achieved under harsh conditions or with activation by electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions

This is arguably the most significant area of application for this compound. The C-Br bond provides a reactive handle for a variety of powerful C-C and C-heteroatom bond-forming reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst.

-

Heck Coupling: Reaction with alkenes catalyzed by palladium.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions are foundational in the synthesis of complex organic molecules and are widely employed in drug discovery and materials science.

Visualizing Synthetic Pathways: Cross-Coupling Reactions

Sources

- 1. CAS 580-13-2: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 580-13-2 [chemicalbook.com]

- 6. Naphthalene, 2-bromo- [webbook.nist.gov]

- 7. scbt.com [scbt.com]

- 8. chemscene.com [chemscene.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chembk.com [chembk.com]

- 11. 580-13-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound 97 580-13-2 [sigmaaldrich.com]

- 13. sonalplasrubind.com [sonalplasrubind.com]

- 14. CN104193566A - Novel method for synthesizing this compound compound - Google Patents [patents.google.com]

synthesis of 2-Bromonaphthalene from naphthalene

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromonaphthalene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals, advanced materials, and specialized dyes.[1][2] Its utility stems from the strategic placement of the bromine atom on the naphthalene core, enabling a wide range of subsequent chemical transformations, particularly cross-coupling reactions.[3] However, the direct electrophilic bromination of naphthalene overwhelmingly yields the 1-bromo isomer, a consequence of kinetic control. This guide provides an in-depth examination of the theoretical principles governing the regioselectivity of naphthalene substitution and presents a comprehensive, field-proven protocol for the targeted synthesis of this compound. We will explore the causality behind experimental choices, from reaction conditions that favor thermodynamic products to alternative, high-yield synthetic routes that offer precise regiochemical control.

The Regioselectivity Challenge: Kinetic vs. Thermodynamic Control in Naphthalene Bromination

The foundational challenge in synthesizing this compound from naphthalene lies in overcoming the inherent reactivity of the naphthalene ring system. Naphthalene undergoes electrophilic aromatic substitution more readily than benzene, but the two substitution positions—C1 (alpha) and C2 (beta)—are not electronically equivalent.[4][5]

The Kinetically Favored Pathway: Formation of 1-Bromonaphthalene

Direct bromination of naphthalene with Br₂ and a Lewis acid catalyst leads preferentially to substitution at the C1 (alpha) position.[4][6] This outcome is governed by the principles of kinetic control, where the product that is formed fastest predominates.[7][8] The rate of an electrophilic aromatic substitution is determined by the stability of the carbocation intermediate, known as an arenium ion or sigma complex.

Attack at the C1 position produces an arenium ion that is significantly more stable because the positive charge can be delocalized across the ring system while preserving a complete, intact benzene ring in one of the resonance structures.[5][9][10] In contrast, attack at the C2 position yields an intermediate for which no single resonance contributor can maintain a fully aromatic sextet in the adjacent ring.[5][10] This superior stabilization of the C1-attack intermediate lowers the activation energy for this pathway, making it the faster, kinetically favored reaction.

The Thermodynamically Stable Product: this compound

While 1-bromonaphthalene is the kinetic product, this compound is the more thermodynamically stable isomer.[10] This increased stability is primarily attributed to steric factors. The bromine atom at the C1 position experiences steric strain from the hydrogen atom at the C8 position (a "peri-interaction").[10] The C2 position is less sterically hindered, resulting in a lower overall ground-state energy for the 2-bromo isomer.

Under conditions where the reaction is reversible, the system can equilibrate over time to favor the most stable product.[7][11] This is known as thermodynamic control. For many electrophilic substitutions, the energy barrier to reverse the reaction is too high for this to be practical. However, in the case of sulfonation, the reaction is readily reversible, which provides a classic strategic entry to 2-substituted naphthalenes.[10][12][13]

Caption: Energy profile for naphthalene bromination.

Field-Proven Synthetic Strategies

Given that direct bromination is not a viable route to pure this compound, indirect methods that offer absolute regiochemical control are required. The two most reliable strategies start from precursors where the functional group is already fixed at the C2 position: 2-naphthol or 2-aminonaphthalene.

Strategy A: Sandmeyer Reaction of 2-Aminonaphthalene

A classic approach in aromatic chemistry, the Sandmeyer reaction provides a clean conversion of an amino group to a bromine. This method involves the diazotization of 2-aminonaphthalene (also known as 2-naphthylamine) followed by treatment with a copper(I) bromide or mercuric bromide complex.[14] While effective, this route involves the handling of diazonium salts, which can be unstable, and 2-aminonaphthalene, which is a regulated carcinogen, making it less favorable in many modern drug development settings.

Strategy B: Conversion of 2-Naphthol

A highly efficient and widely adopted method is the conversion of 2-naphthol to this compound. This strategy is advantageous due to the ready availability and lower toxicity of the starting material. A robust procedure, published in Organic Syntheses, utilizes triphenylphosphine and elemental bromine to achieve this transformation in high yield.[1][15] The reaction proceeds by forming a phosphonium bromide intermediate from triphenylphosphine and bromine, which then activates the hydroxyl group of 2-naphthol, facilitating its displacement by a bromide ion. This method forms the basis of our recommended experimental protocol.

Caption: Overview of synthetic routes to bromonaphthalenes.

A Validated Laboratory Protocol for the Synthesis of this compound from 2-Naphthol

This protocol is adapted from a trusted procedure in Organic Syntheses and represents a reliable method for producing high-purity this compound on a laboratory scale.[15]

Principle: This synthesis converts the phenolic hydroxyl group of 2-naphthol into an aryl bromide using triphenylphosphine and bromine. The reaction proceeds via an intermediate triphenylphenoxyphosphonium bromide salt.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Triphenylphosphine | 262.29 | 144 g | 0.55 | Use as is from a reliable supplier. |

| Bromine | 159.81 | 88 g (28.2 mL) | 0.55 | EXTREMELY CORROSIVE AND TOXIC. Handle only in a fume hood with appropriate PPE. |

| 2-Naphthol | 144.17 | 72 g | 0.50 | Practical grade, distilled before use. |

| Acetonitrile | 41.05 | 225 mL | - | Dry, distilled from P₂O₅. |

| Pentane | 72.15 | ~900 mL | - | For extraction and washing. |

| Sodium Hydroxide (20% aq.) | 40.00 | 200 mL | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying organic phase. |

| Alumina | - | As needed | - | For chromatography. |

Step-by-Step Experimental Procedure

-

Reaction Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Charge the flask with triphenylphosphine (144 g) and acetonitrile (125 mL).

-

Formation of Phosphonium Bromide: Begin stirring the solution and cool the flask in an ice-water bath. Carefully add bromine (88 g) dropwise from the dropping funnel over 20-30 minutes. Causality: This exothermic reaction forms the dibromotriphenylphosphorane reagent. The temperature should be maintained below 40 °C to prevent side reactions.[15]

-

Addition of 2-Naphthol: Once the bromine addition is complete, remove the ice bath. In a separate beaker, dissolve 2-naphthol (72 g) in warm acetonitrile (100 mL). Add this solution in one portion to the reaction mixture.

-

Initial Reaction: Heat the mixture to a gentle reflux (bath temperature of 60–70 °C) for a minimum of 30 minutes. All solids should dissolve during this period.

-

Solvent Removal and Thermal Decomposition: Replace the condenser with a distillation apparatus and remove the acetonitrile by distillation at atmospheric pressure. Once the solvent is removed, replace the heating mantle with a high-temperature oil or sand bath. Increase the bath temperature to 200–220 °C until all the solid residue has melted.

-

Final Reaction Step: Increase the bath temperature to 340 °C. The mixture will vigorously evolve hydrogen bromide gas. Maintain this temperature until the gas evolution ceases (approximately 20–30 minutes). Causality: At this high temperature, the intermediate decomposes to form this compound, triphenylphosphine oxide, and HBr.[15]

-

Work-up and Extraction: Allow the reaction mixture to cool to approximately 100 °C, then pour the molten solid into a large beaker to cool to room temperature. Add pentane (300 mL) and break up the resulting solid into a fine precipitate.

-

Purification: Filter the solid by suction and wash it thoroughly with two 300-mL portions of pentane. Combine the pentane filtrates. Wash the combined organic layer with 200 mL of 20% aqueous sodium hydroxide, followed by water, and then dry over anhydrous magnesium sulfate.

-

Final Isolation: Pass the dried pentane extract through a short column of alumina (25 mm diameter, 35 cm depth). Remove the pentane by rotary evaporation under reduced pressure to yield the crude this compound as a white solid.

Safety Considerations

-

Bromine: Highly toxic, corrosive, and causes severe burns. Always handle in a well-ventilated chemical fume hood with personal protective equipment (gloves, goggles, lab coat). Have a sodium thiosulfate solution available for quenching spills.

-

Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

-

High Temperatures: The final reaction step involves very high temperatures (340 °C). Use a sand bath or a suitable high-temperature oil bath and ensure the apparatus is securely clamped.

Product Purification and Characterization

The crude product obtained from the synthesis is typically of high purity (98-99% by GC) but can be further purified if required.[15]

Purification Methods

-

Recrystallization: The most common method for final purification. Recrystallization from aqueous methanol yields pure this compound as white crystals with a recovery of about 95%.[15]

-

Column Chromatography: As described in the protocol, passing the crude product through an alumina column is effective for removing baseline impurities.[3]

-

Distillation: The product can be purified by vacuum distillation.[16]

Analytical Characterization

Confirming the identity and purity of the final product is essential. The following data are characteristic of this compound.

| Property | Value / Description | Source |

| Appearance | White to pale yellow crystalline solid | [3][17] |

| Melting Point | 53–56 °C | [15] |

| Boiling Point | 281–282 °C (at 760 mmHg) | [3] |

| Molecular Weight | 207.07 g/mol | [17] |

| ¹H NMR (CDCl₃) | δ ~7.4-7.9 ppm (complex multiplet, 7H). Signals are characteristic of a 2-substituted naphthalene ring. | - |

| ¹³C NMR (CDCl₃) | δ ~120-135 ppm. Approximately 10 distinct signals are expected in the aromatic region, with the C-Br carbon appearing around 121 ppm. | - |

| Mass Spec (EI) | m/z 208 (M⁺, ⁸¹Br), 206 (M⁺, ⁷⁹Br) in ~1:1 ratio; 127 (M⁺ - Br). The isotopic pattern for bromine is the key diagnostic feature. | - |

| Purity (GC) | >98% is achievable with the described protocol. | [15] |

Conclusion

The synthesis of this compound is a paradigmatic case in aromatic chemistry, highlighting the critical interplay between kinetic and thermodynamic control. While direct bromination of naphthalene is regioselectively unfavorable, highly efficient and reliable protocols are available that proceed from readily accessible precursors like 2-naphthol. The method detailed in this guide, leveraging the reactivity of triphenylphosphine and bromine, provides a robust and scalable pathway for researchers and drug development professionals. The resulting high-purity this compound serves as a versatile and valuable building block for the construction of complex molecular architectures, underscoring its continued importance in modern organic synthesis.

References

- Schaefer, J. P., Higgins, J., & Honig, M. L. (1973). This compound. Organic Syntheses, 53, 138. (Org. Syn. Coll. Vol. 6, p.172). [Link]

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Arkivoc, 2022(5), 46-59. [Link]

- Newman, M. S., & Wise, P. H. (1941). The Preparation of this compound. Journal of the American Chemical Society, 63(10), 2847–2847. [Link]

- Al-Zaydi, K. M., et al. (2021). Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene.

- Smith, K., et al. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene.

- The Organic Chemistry Tutor. (2020, August 8). Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. [Link]

- Deraedt, C., et al. (2015). Different approaches for regioselective naphthalene functionalization. Angewandte Chemie International Edition, 54(33), 9517-9521. [Link]

- Filo. (2025, November 15). Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the... [Link]

- Smith, K. (2020). Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates.

- Doc Brown's Chemistry. (n.d.).

- CN104193566A - Novel method for synthesizing this compound compound. (2014).

- Newman, M. S., & Wise, P. H. (1941). The Preparation of this compound. Journal of the American Chemical Society. [Link]

- Kidwell, R. L., Murphy, M., & Darling, S. D. (1969). 6-Methoxy-2-tetralone. Organic Syntheses, 49, 90. (Org. Syn. Coll. Vol. 5, p.918). [Link]

- Cerfontain, H., et al. (2025, August 6). Sulfonation of a series of naphthalenes containing two different oxy substituents.

- Cammidge, A. N., Crépy, K. V. L., & Fugier, R. (1997). Convenient Ring-Bromination of Alkylnaphthalenes using N-Bromosuccinimide in Acetonitrile.

- Naphthalene Substitution. (n.d.). [Link]

- LibreTexts Chemistry. (2021, July 31). 22.

- Chemistry Stack Exchange. (2015, May 19).

- Chemiit Vishal Singh. (2025, October 1). Sulphonation of Naphthalene| Organic Chemistry. YouTube. [Link]

- Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions. [Link]

- Fengchen Group. (2026, January 1). Mastering Organic Synthesis with this compound: A Buyer's Guide. [Link]

- Sciencemadness.org. (2007, October 20).

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. [Link]

- The Unforgotten Chemistry. (2020, March 9). Naphthalene || Electrophilic Substitution || Mechanism. YouTube. [Link]

- de la Mare, P. B. D., & Ridd, J. H. (1954). The Bromination of Naphthalene. Journal of the American Chemical Society. [Link]

- Reddit. (2022, June 4). Thermodynamic vs Kinetic Control.

- Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 580-13-2 [chemicalbook.com]

- 4. Electrophilic Aromatic Substitution Reaction for Naphthalene Explain the.. [askfilo.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benzene methylbenzene naphthalene bromination Electrophilic substitution ring halogenation mechanism physical and chemical properties uses of chloro-aromatics and other aryl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. bombaytechnologist.in [bombaytechnologist.in]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromonaphthalene from 2-Naphthol

Abstract

2-Bromonaphthalene is a pivotal intermediate in the synthesis of advanced materials, agrochemicals, and a wide array of fine chemicals.[1] Its unique structure makes it an indispensable building block in the development of pharmaceuticals, particularly as a precursor for Active Pharmaceutical Ingredients (APIs).[1] This guide provides a comprehensive technical overview for the synthesis of this compound, with 2-naphthol as the accessible starting material. We will dissect two primary synthetic routes, ultimately focusing on a detailed, field-proven protocol involving the classic Sandmeyer reaction. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated methodology.

Introduction: Strategic Importance of this compound

The naphthalene core is a prevalent motif in numerous biologically active natural products and synthetic drugs.[2] The functionalization of this core is key to modulating pharmacological activity, and haloarenes like this compound serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki and Buchwald-Hartwig couplings). Its application extends beyond pharmaceuticals into organic electronics, where it is used to construct semiconducting molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Synthesizing this compound from the commodity chemical 2-naphthol presents a practical and cost-effective approach. However, the transformation of a phenolic hydroxyl group into a bromine substituent on an electron-rich naphthalene ring is not trivial and requires careful strategic planning.

Comparative Analysis of Synthetic Strategies

Two principal pathways exist for the conversion of 2-naphthol to this compound. The choice of method depends on factors such as scale, available reagents, and tolerance for multi-step procedures versus harsh, single-step conditions.

Strategy A: Direct Deoxybromination

This approach involves the direct replacement of the hydroxyl group with bromine. A common method employs triphenylphosphine and bromine, which form the brominating agent in situ.

-

Principle: The reaction, analogous to the Appel reaction, activates the hydroxyl group via a phosphonium intermediate, which is then displaced by a bromide ion.

-

Advantages: It is a single-step conversion with potentially high yields.[2]

-

Field Insights & Challenges: While seemingly straightforward, this reaction can be challenging to drive to completion and often requires high temperatures (e.g., heating to 340°C to distill the product).[2] The work-up can be complicated by the presence of triphenylphosphine oxide and other byproducts, making purification difficult.[2]

Strategy B: Multi-Step Synthesis via Diazonium Salt (The Sandmeyer Approach)

This classic route involves three distinct chemical transformations:

-

Amination: Conversion of 2-naphthol to 2-aminonaphthalene (Bucherer Reaction).

-

Diazotization: Conversion of the resulting amine to a reactive diazonium salt.

-

Sandmeyer Reaction: Copper(I)-catalyzed substitution of the diazonium group with bromide.

-

Principle: This pathway leverages the exceptional leaving group ability of dinitrogen gas (N₂) to facilitate the introduction of the bromide nucleophile.

-

Advantages: This is a highly reliable and versatile method for introducing a wide range of functional groups onto an aromatic ring.[3][4] The reactions are generally high-yielding and proceed under milder conditions than direct deoxybromination.

-

Field Insights & Challenges: The primary drawback is the multi-step nature of the synthesis. Furthermore, the intermediate, 2-aminonaphthalene, is a known human carcinogen and requires stringent safety protocols for handling.[5]

For this guide, we will detail Strategy B , as it represents a more robust, versatile, and mechanistically insightful process that is fundamental to aromatic chemistry.

Experimental Protocol: The Sandmeyer Approach

This section provides a validated, step-by-step methodology for the synthesis.

Workflow Overview

Caption: Overall synthetic workflow from 2-Naphthol to this compound.

Part 1: Synthesis of 2-Aminonaphthalene via Bucherer Reaction

Causality: The hydroxyl group of 2-naphthol is a poor leaving group. The Bucherer reaction converts it into an amino group, which can then be transformed into an excellent diazonium leaving group.[6] This amination is typically achieved by heating 2-naphthol with an ammonia source and a catalyst.[5]

!!! CRITICAL SAFETY WARNING !!! 2-Aminonaphthalene (β-naphthylamine) is a known human carcinogen that primarily affects the bladder. [5] All operations involving this compound and its synthesis must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. Access to the area should be restricted.

Protocol:

-

Setup: To a high-pressure reaction vessel, add 2-naphthol (144.2 g, 1.0 mol), ammonium zinc chloride (prepared from zinc chloride and ammonia), and aqueous ammonia.

-

Reaction: Seal the vessel and heat to 200-210°C with stirring for 8-12 hours. The internal pressure will increase significantly.

-

Work-up: After cooling the vessel to room temperature, carefully vent any excess pressure. The solid product is collected by filtration.

-

Purification: The crude 2-aminonaphthalene can be purified by recrystallization from hot water or ethanol to yield colorless to reddish crystals. The product darkens in air due to oxidation.[5]

Part 2: Diazotization and Sandmeyer Reaction

Step 2A: Diazotization of 2-Aminonaphthalene

Causality: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form diazonium salts.[7] This reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.

Protocol:

-

Amine Solution: In a 1 L beaker, suspend 2-aminonaphthalene (71.6 g, 0.5 mol) in a mixture of concentrated hydrobromic acid (HBr, 48%, 250 mL) and water (250 mL).

-

Cooling: Cool the suspension to 0°C in an ice-salt bath with vigorous mechanical stirring. The mixture will form a fine slurry of the amine salt.

-

Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 36.0 g, 0.52 mol) in 100 mL of water. Add this solution dropwise to the cold amine suspension over 30-45 minutes. The key is to maintain the temperature below 5°C throughout the addition. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The resulting solution of the naphthalene-2-diazonium salt should be used immediately in the next step.

Step 2B: Sandmeyer Reaction

Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3][8] Copper(I) bromide catalyzes the decomposition of the diazonium salt via a single-electron transfer (SET), generating an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then abstracts a bromine atom from the copper(II) bromide to form the final product and regenerate the copper(I) catalyst.[3][4]

Mechanism Visualization:

Caption: Simplified mechanism of the Sandmeyer Reaction.

Protocol:

-

Catalyst Preparation: Prepare a solution of copper(I) bromide (CuBr, 75 g, 0.52 mol) in concentrated hydrobromic acid (100 mL).

-

Reaction: Slowly and carefully add the cold diazonium salt solution from Step 2A to the CuBr solution with vigorous stirring. A thick precipitate will form, and nitrogen gas will evolve.

-

Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The mixture may be gently warmed (50-60°C) to ensure the reaction is complete.

-

Isolation: The crude this compound often separates as a dark oil or solid. The product can be isolated by steam distillation or solvent extraction with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the organic extract with 10% sodium hydroxide solution to remove any residual 2-naphthol, followed by a water wash and drying over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The final product can be purified by vacuum distillation or by recrystallization from ethanol or pentane.[9][10]

Product Characterization & Data Summary

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2-Naphthol | 144.17 | 121–123 | 285 | 135-19-3[6] |

| This compound | 207.07 | 55-56 | 281-282 | 580-13-2[9][11] |

Spectroscopic Data for this compound

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts will appear in the aromatic region, typically between δ 7.4 and 8.0 ppm. The proton adjacent to the bromine (at C1) will likely be a doublet around δ 7.9 ppm.[12]

-

¹³C NMR (CDCl₃, 100 MHz): Expect 10 distinct signals for the naphthalene carbons. The carbon bearing the bromine (C2) will appear around δ 122 ppm.

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺) at m/z 206 and 208 in an approximate 1:1 ratio.[13]

-

Infrared (IR) Spectroscopy: Characteristic peaks will include C-H stretching for aromatic protons (~3050 cm⁻¹) and C=C stretching for the aromatic ring (1600-1450 cm⁻¹).

Conclusion

The synthesis of this compound from 2-naphthol is a valuable transformation for accessing a key pharmaceutical and material science intermediate. While direct bromination offers a more concise route, the multi-step Sandmeyer synthesis provides a more reliable, versatile, and mechanistically rich pathway. The protocol detailed herein, proceeding via the Bucherer amination followed by diazotization and copper-catalyzed bromination, represents a field-proven method. Critical to the success and safety of this synthesis is the meticulous control of reaction temperature during diazotization and the implementation of stringent safety measures when handling the carcinogenic intermediate, 2-aminonaphthalene. The final product's identity and purity must be rigorously confirmed using standard analytical techniques to validate the synthetic outcome.

References

- This compound - Organic Syntheses Procedure. Organic Syntheses.

- 2-Naphthol - Wikipedia. Wikipedia.

- 2-Naphthylamine - Wikipedia. Wikipedia.

- CN108623502B - Preparation process of 2-aminonaphthalene sulfonic acid mixture - Google Patents. Google Patents.

- This compound: A Key Intermediate for Organic Synthesis and Advanced Materials.

- Sandmeyer reaction - Wikipedia. Wikipedia.

- Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health.

- The Preparation of this compound. Journal of the American Chemical Society.

- Naphthalene, 2-bromo- - NIST WebBook. NIST.

- Naphthalene, 2-bromo- - NIST WebBook. NIST.

- CN104193566A - Novel method for synthesizing this compound compound - Google Patents. Google Patents.

- 2-Aminonaphthalene (T3D4213) - T3DB. T3DB.

- Gattermann Reaction: Mechanism, Steps & Uses Explained - Vedantu. Vedantu.

- Gattermann reaction - Wikipedia. Wikipedia.

- Naphthalene, 2-bromo- - NIST WebBook. NIST.

- 2-NAPHTHYLAMINE - Ataman Kimya. Ataman Kimya.

- Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- Gattermann Reaction - Unacademy. Unacademy.

- Gattermann reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur.

- Sandmeyer reaction - L.S.College, Muzaffarpur. L.S.College, Muzaffarpur.

- Gattermann reaction examples - BYJU'S. BYJU'S.

- 1,2-Aminonaphthol Hydrochloride - Organic Syntheses Procedure. Organic Syntheses.

- Diazotisation - Organic Chemistry Portal. Organic Chemistry Portal.

- 14.4: Diazotization of Amines - Chemistry LibreTexts. Chemistry LibreTexts.

- This compound from naphthalene - Sciencemadness.org. Sciencemadness.org.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound | 580-13-2 [chemicalbook.com]

- 11. Naphthalene, 2-bromo- [webbook.nist.gov]

- 12. This compound(580-13-2) 1H NMR spectrum [chemicalbook.com]

- 13. Naphthalene, 2-bromo- [webbook.nist.gov]

Spectroscopic Data of 2-Bromonaphthalene: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 2-Bromonaphthalene (C₁₀H₇Br), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also a detailed interpretation and practical insights into the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a naphthalene core with a bromine atom substituted at the C2 position. This substitution pattern significantly influences the electronic environment of the aromatic protons and carbons, leading to a characteristic and interpretable set of spectroscopic data. Understanding these spectral signatures is paramount for confirming the identity, purity, and structure of this compound in synthetic and analytical workflows.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the substitution pattern and the electronic environment of the naphthalene ring system.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, exhibits a complex pattern of signals in the aromatic region (δ 7.0-8.0 ppm). The asymmetry introduced by the bromine atom at the C2 position renders all seven aromatic protons chemically non-equivalent, leading to a rich and informative spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | ~7.99 | d | ~1.8 |

| H3 | ~7.68 | dd | ~8.7, ~1.8 |

| H4 | ~7.78 | d | ~8.7 |

| H5 | ~7.48 | m | - |

| H6 | ~7.47 | m | - |

| H7 | ~7.72 | d | ~8.2 |

| H8 | ~7.53 | d | ~8.2 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument. Data presented here is a representative example.[2]

Interpretation and Causality:

-

H1 (δ ~7.99): This proton is deshielded due to its proximity to the electronegative bromine atom and its position adjacent to the ring fusion. It appears as a doublet due to coupling with H3 (meta-coupling, ³J ≈ 1.8 Hz).

-

H3 (δ ~7.68): This proton is coupled to both H1 (meta-coupling) and H4 (ortho-coupling, ³J ≈ 8.7 Hz), resulting in a doublet of doublets.

-

H4 (δ ~7.78): This proton shows a doublet due to its ortho-coupling with H3.

-

H5, H6 (δ ~7.47-7.48): These protons on the unsubstituted ring are in a more complex environment and often appear as overlapping multiplets. Their chemical shifts are less affected by the bromine substituent.

-

H7, H8 (δ ~7.72, ~7.53): These protons also form an ortho-coupled system and appear as doublets.

Caption: Key ¹H-¹H coupling interactions in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts are influenced by the bromine substituent and the position of the carbon atom within the fused ring system.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~127.8 |

| C2 | ~121.5 (C-Br) |

| C3 | ~129.5 |

| C4 | ~128.0 |

| C4a | ~132.8 |

| C5 | ~126.5 |

| C6 | ~127.6 |

| C7 | ~128.4 |

| C8 | ~126.3 |

| C8a | ~134.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Interpretation and Causality:

-

C2 (δ ~121.5): The carbon directly attached to the bromine atom (ipso-carbon) is significantly shielded compared to the other aromatic carbons due to the heavy atom effect of bromine.

-

Quaternary Carbons (C4a, C8a): These carbons at the ring fusion points typically appear in the downfield region of the aromatic spectrum.

-

Other Aromatic Carbons: The remaining carbon signals fall within the expected range for aromatic carbons (δ 120-150 ppm).[1] The specific assignments can be confirmed using advanced NMR techniques such as HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to aromatic C-H stretching, C=C stretching of the aromatic ring, and the C-Br stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600-1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| ~1070 | C-Br Stretch | Medium |

| 900-675 | C-H Out-of-plane Bending | Strong |

Note: The exact positions and intensities of the absorption bands can be influenced by the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[3]

Interpretation and Causality:

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of bands just above 3000 cm⁻¹ is a hallmark of C-H bonds on an aromatic ring.[4]

-

Aromatic C=C Ring Stretch (1600-1450 cm⁻¹): The multiple bands in this region are characteristic of the complex vibrational modes of the fused aromatic ring system.[4]

-

C-Br Stretch (~1070 cm⁻¹): The absorption due to the carbon-bromine bond is typically found in the fingerprint region and can be a useful diagnostic peak.

-

C-H Out-of-plane Bending (900-675 cm⁻¹): The pattern of these strong bands can sometimes provide information about the substitution pattern on the aromatic ring.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity (%) |

| 206, 208 | [M]⁺ | ~100 |

| 127 | [M - Br]⁺ | High |

| 101 | [C₈H₅]⁺ | Moderate |

| 75 | [C₆H₃]⁺ | Moderate |

Note: The relative intensities are approximate and can vary between instruments.

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺, m/z 206, 208): The molecular ion peak is observed as a pair of peaks with approximately equal intensity, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] This provides a definitive confirmation of the presence of bromine. The nominal molecular weight of this compound is 207.07 g/mol .[6]

-

Loss of Bromine ([M - Br]⁺, m/z 127): The most prominent fragmentation pathway is the loss of the bromine radical to form the stable naphthyl cation at m/z 127. This is often the base peak in the spectrum.

-

Other Fragments: Further fragmentation of the naphthyl cation leads to smaller aromatic fragments, such as those observed at m/z 101 and 75.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Sample Preparation (¹H and ¹³C)

-

Solvent Selection: Choose a deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its volatility and ability to dissolve a wide range of organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

-

Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Proton decoupling should be used to simplify the ¹³C spectrum to a series of singlets.

IR Sample Preparation (Solid Sample - Thin Film Method)

This compound is a solid at room temperature.[6] The thin solid film method is a rapid and effective way to obtain an IR spectrum.[3][7]

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[7]

-

Deposition: Apply a drop of the solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate can be cleaned and a more dilute solution used.[7]

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[8] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Conclusion

The spectroscopic data of this compound, when properly acquired and interpreted, provide a wealth of information for its unambiguous identification and characterization. The distinctive patterns in the ¹H NMR, the characteristic chemical shifts in the ¹³C NMR, the key vibrational bands in the IR spectrum, and the isotopic signature and fragmentation in the mass spectrum all contribute to a comprehensive analytical profile of this important chemical intermediate. By following the outlined experimental protocols and understanding the principles behind the spectral features, researchers can confidently utilize these spectroscopic techniques in their synthetic and analytical endeavors.

References

- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- NIST Chemistry WebBook. (n.d.). Naphthalene, 2-bromo-.

- PubChem. (n.d.). This compound.

- Aromatics. (n.d.). Organic Chemistry at CU Boulder.

- Chembk. (n.d.). This compound.

- Electron ionization. (2023, December 26). In Wikipedia. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. This compound | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromonaphthalene

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromonaphthalene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, practical acquisition protocols, and detailed spectral interpretation of this important chemical intermediate. We will explore the subtle electronic effects of the bromine substituent on the naphthalene ring system, offering a field-proven perspective on spectral assignment and molecular structure confirmation.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a key building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[1] Its rigid, aromatic structure presents a fascinating case study for NMR spectroscopy, a powerful analytical technique for elucidating molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides unparalleled insight into the chemical environment of each atom within a molecule.[2] This guide will dissect the NMR spectra of this compound, providing a robust framework for its unequivocal identification and characterization.

Theoretical Principles: Understanding the Naphthalene Ring System in a Magnetic Field

The ¹H and ¹³C NMR spectra of aromatic compounds are governed by the unique electronic environment of the ring system. In the presence of an external magnetic field, the delocalized π-electrons of the naphthalene ring circulate, inducing a secondary magnetic field. This phenomenon, known as the ring current effect, strongly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to protons in non-aromatic systems.[3][4][5]

The introduction of a bromine atom at the C2 position introduces further complexity. Bromine is an electronegative substituent that also possesses lone pairs of electrons. These two competing factors, induction and resonance, modulate the electron density around the naphthalene ring, leading to distinct chemical shifts for each proton and carbon nucleus. Understanding these substituent effects is paramount for accurate spectral assignment.[6]

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits a complex pattern of signals in the aromatic region (approximately 7.3 to 8.0 ppm). The seven distinct protons of the naphthalene ring give rise to a series of multiplets due to spin-spin coupling.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound in CDCl₃ [7][8]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~7.99 | d |

| H3 | ~7.72 | dd |

| H4 | ~7.78 | d |

| H5 | ~7.68 | m |

| H6 | ~7.47 | m |

| H7 | ~7.53 | m |

| H8 | ~7.48 | d |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Assignments are based on a combination of chemical shift predictions, coupling patterns, and 2D NMR data from the literature.

The assignment of these protons is achieved through a careful analysis of their coupling patterns (J-coupling). For instance, H1 is a doublet due to its coupling with H3. H3 appears as a doublet of doublets because it is coupled to both H1 and H4. The protons on the unsubstituted ring (H5, H6, H7, and H8) also exhibit characteristic splitting patterns. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for definitively establishing these proton-proton connectivities.[9][10][11]

Caption: Molecular structure of this compound with proton numbering.

Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to the ten carbon atoms of the naphthalene skeleton. The chemical shifts of these carbons are influenced by their position relative to the bromine substituent and their location within the aromatic system.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃ [8][12]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | ~127.8 |

| C2 | ~121.5 |

| C3 | ~129.8 |

| C4 | ~127.9 |

| C4a | ~132.8 |

| C5 | ~128.5 |

| C6 | ~126.6 |

| C7 | ~127.7 |

| C8 | ~126.4 |

| C8a | ~134.4 |

Note: Chemical shifts are approximate and can vary. Assignments are based on chemical shift predictions and 2D NMR data from the literature.

The carbon directly attached to the bromine atom (C2) is significantly shielded and appears at a relatively upfield position (~121.5 ppm). The quaternary carbons (C4a and C8a) are typically observed at lower field strengths. Unambiguous assignment of each carbon signal is facilitated by 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence), which correlates each carbon with its directly attached proton(s), and HMBC (Heteronuclear Multiple Bond Correlation), which reveals longer-range carbon-proton couplings.[9][10][11][13]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra of this compound requires careful sample preparation and instrument setup. As this compound is a solid at room temperature, the following protocol is recommended.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[14]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure complete dissolution of the solid.

-